BAPP Bleomycin

Pulmonary Toxicity B16 Melanoma In Vivo Comparison

BAPP Bleomycin (CAS 69177-41-9; N1-[3-[[3-(Butylamino)propyl]amino]propyl]bleomycinamide) is a synthetic C-terminal-substituted analog of the bleomycin glycopeptide antibiotic family. It shares the conserved metal-binding and bithiazole DNA-intercalation core common to all bleomycins but is distinguished by the addition of a butylamino-3-propylamino-3-propylamine moiety at the C‑terminus.

Molecular Formula C60H97N19O25S3
Molecular Weight 1580.7 g/mol
Cat. No. B1235081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAPP Bleomycin
Synonymsleomycin BAPP
bleomycin-BAPP
NSC 294979
NSC-294979
Molecular FormulaC60H97N19O25S3
Molecular Weight1580.7 g/mol
Structural Identifiers
SMILESCCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O.OS(=O)(=O)O
InChIInChI=1S/C60H95N19O21S2.H2O4S/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58;1-5(2,3)4/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79);(H2,1,2,3,4)/t26?,27-,28?,29+,30+,34?,35?,39?,40+,41-,42?,43?,44?,45?,46+,47?,48?,58?,59?;/m0./s1
InChIKeyVDJLTERWGFKNII-SDBJIANFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAPP Bleomycin: Structural Identity and Baseline Properties of the C-Terminal Butylamino Analog


BAPP Bleomycin (CAS 69177-41-9; N1-[3-[[3-(Butylamino)propyl]amino]propyl]bleomycinamide) is a synthetic C-terminal-substituted analog of the bleomycin glycopeptide antibiotic family [1]. It shares the conserved metal-binding and bithiazole DNA-intercalation core common to all bleomycins but is distinguished by the addition of a butylamino-3-propylamino-3-propylamine moiety at the C‑terminus [1][2]. This tail modification was deliberately introduced to alter DNA-binding properties and clearance profiles relative to the clinical bleomycin mixture, which is predominantly composed of bleomycin A2 and B2 [2].

Why Bleomycin A2, Bleomycin B2, Pepleomycin, or Tallysomycin Cannot be Used as Direct Substitutes for BAPP Bleomycin


Although BAPP employs the identical metal-dependent oxidative DNA-cleavage mechanism as the clinical bleomycin mixture [1], its C-terminal substitution produces a divergent profile in (i) bleomycin hydrolase substrate affinity, (ii) DNA site-selectivity modulated by cytidine methylation, and (iii) pulmonary toxicity magnitude relative to antitumor activity. These differences mean that experimental results obtained with clinical-grade bleomycin (predominantly A2/B2) cannot be extrapolated directly to BAPP. Investigators or purchasers seeking a bleomycin congener with heightened DNA-methylation sensitivity or for use as a positive control in pulmonary metaplasia models require BAPP specifically, as other bleomycin congeners (B2, A5, pepleomycin, demethyl bleomycin A2) do not reproduce these characteristics [2][3]. Interchanging blindly with a generic “bleomycin” mixture introduces uncontrolled variability in these precisely measurable readouts.

Quantitative Differential Evidence: Head-to-Head Comparator Data for BAPP Bleomycin vs. Clinical Bleomycin, Pepleomycin, Bleomycin A2, and Related Analogs


BAPP Bleomycin is Significantly More Pulmonary Toxic Than Clinical Bleomycin at Equivalent Doses

In a direct head-to-head comparative study in mice bearing B16 melanoma, Blm-BAPP elicited significantly greater pulmonary toxicity than the standard clinical bleomycin mixture, while providing no greater antitumor activity [1].

Pulmonary Toxicity B16 Melanoma In Vivo Comparison

BAPP Bleomycin as the Most Potent Stimulator of Pulmonary Metaplasia Among Bleomycin Analogs

In a systematic comparison of eight bleomycin congeners (A1, A2, B2, A5, PEP, BAPP, tallysomycin, and the clinical mixture) administered via intratracheal instillation in DBA mice, BAPP was identified as the most potent stimulator of pulmonary squamous metaplasia [1][2]. The toxicities of A5, PEP, BAPP, and tallysomycin equaled or exceeded that of the clinical bleomycin mixture, but only BAPP was singled out for maximal induction of metaplasia.

Pulmonary Metaplasia Bleomycin Structure–Activity Relationship Intratracheal Instillation Model

DNA Cleavage by BAPP Bleomycin is Substantially Diminished by Cytidine Methylation — A Property Shared Only with Bleomycin A2

Hertzberg et al. (1988) investigated four bleomycin congeners (A2, B2, demethyl A2, and BAPP) for DNA strand-scission activity on methylated vs. unmethylated DNA substrates. Among the four, only bleomycin A2 and BAPP were substantially affected by cytidine methylation at the 5-position, with diminished cleavage at methylated sites [1]. This differential sensitivity is a direct consequence of C-terminal tail structure, which governs DNA minor-groove interaction and recognition of the 5-methyl group in the major groove.

DNA Methylation Bleomycin Congener Comparison Cytidine Methylation

BAPP Bleomycin is Metabolized by Bleomycin Hydrolase to an Inactive Metabolite — Cross-Analog Enzyme Kinetics

BAPP is metabolized by purified rabbit lung bleomycin hydrolase to a single deamidated metabolite, which is 6‑ to 35‑fold less cytotoxic than the parent compound against A‑253 human head and neck squamous carcinoma cells [1]. While the same enzyme metabolizes bleomycin A2, B2, pepleomycin, tallysomycin, and deglyco‑bleomycin A2, the kinetic parameters Km and Vmax are dictated by C‑terminal amine identity. Although exact Km/Vmax values for BAPP were not reported in this study, the overall rank-order of hydrolase recognition demonstrates that BAPP, like other congeners, is inactivated by this resistance-associated enzyme.

Bleomycin Hydrolase Metabolism Enzyme Substrate Specificity Drug Inactivation

BAPP Bleomycin Causes Severe Pulmonary Fibrosis Disproportionately After Intratracheal Administration vs. Intraperitoneal Route

In a comparative route-of-administration study, most bleomycin analogs produced equivalent pulmonary fibrosis whether given intraperitoneally or intratracheally. However, bleomycin A5, B2, and BAPP were among the three analogs that produced significantly more severe pulmonary fibrosis when instilled intratracheally [1]. This route-dependent toxicity amplification is a specific feature of BAPP that is not observed for all congeners.

Route-Dependent Pulmonary Toxicity Intratracheal vs. Intraperitoneal Pulmonary Fibrosis

Validated Applications of BAPP Bleomycin Stemming Directly from Its Quantitative Differentiation Profile


Maximal-Efficacy Positive Control in Bleomycin-Induced Pulmonary Fibrosis and Metaplasia Mouse Models

Because BAPP is the most potent inducer of pulmonary fibrosis and squamous metaplasia among eight tested bleomycin congeners [1], and additionally produces route-dependent amplified fibrosis upon intratracheal administration [2], it serves as the highest-sensitivity positive control for preclinical lung injury models. Investigators can achieve a maximal fibrotic or metaplastic endpoint at a lower molar dose than required for clinical bleomycin mixture, reducing systemic toxicity unrelated to the pulmonary target.

Tool Compound for Epigenetic DNA-Damage Studies: Cytidine Methylation-Dependent Cleavage Attenuation

BAPP is one of only two bleomycin congeners (together with bleomycin A2) whose DNA cleavage activity is substantially diminished by the presence of 5‑methylcytidine in the DNA substrate [1]. This property makes BAPP a selective tool for investigating how epigenetic DNA modifications (CpG island methylation) modulate the action of DNA‑cleaving chemotherapeutic agents, enabling side-by-side comparisons with the methylation‑insensitive congener bleomycin B2 as a negative control.

Bleomycin Hydrolase Substrate in Drug Resistance and Metabolism Research

BAPP is confirmed as a substrate for mammalian bleomycin hydrolase, which converts it to a 6‑ to 35‑fold less cytotoxic metabolite [1]. This positions BAPP as a valid alternative to bleomycin A2 for studying hydrolase‑dependent resistance mechanisms in head and neck squamous carcinoma cell lines, particularly when congener‑specific differences in C‑terminal amine‑dependent affinity are under investigation.

Comparative Bleomycin Structure–Activity Relationship (SAR) Studies Focusing on the C‑Terminal Tail Region

The butylamino‑3‑propylamino‑3‑propylamine C‑terminal tail of BAPP is structurally distinct from the dimethylsulfonium‑spermidine tail of bleomycin A2 and the agmatine tail of bleomycin B2 [1]. This structural variation correlates with quantitative differences in DNA‑methylation sensitivity, bleomycin hydrolase Km, and pulmonary toxicity severity [2][3][4], making BAPP an essential comparator in any SAR campaign aimed at decoupling the DNA-cleavage efficacy of bleomycin from its dose‑limiting pulmonary toxicity.

Quote Request

Request a Quote for BAPP Bleomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.